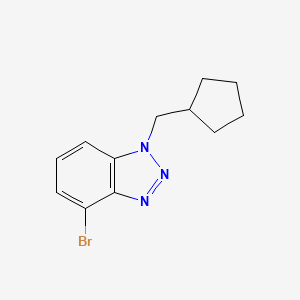
6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features both imidazole and triazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Imidazole Intermediate: The initial step involves the synthesis of 2-Ethyl-4-methyl-1H-imidazole. This can be achieved by reacting ethylamine with glyoxal and formaldehyde under acidic conditions.
Alkylation: The imidazole intermediate is then alkylated with 2-bromoethylamine to form 2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethylamine.
Cyclization with Triazine: The final step involves the reaction of 2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of diaminotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Diaminotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers and resins with enhanced thermal stability and mechanical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with cellular targets such as DNA and proteins. The imidazole ring can intercalate into DNA, disrupting its structure and function, while the triazine ring can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound shares the imidazole ring but lacks the triazine moiety.
1,3,5-Triazine-2,4,6-triamine (Melamine): This compound shares the triazine ring but lacks the imidazole moiety.
Uniqueness
The uniqueness of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine lies in its dual functional groups, which allow it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50729-78-7 |
|---|---|
Molekularformel |
C11H17N7 |
Molekulargewicht |
247.30 g/mol |
IUPAC-Name |
6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17) |
InChI-Schlüssel |
QKCRGKWVRITBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



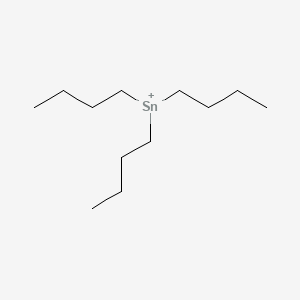

![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
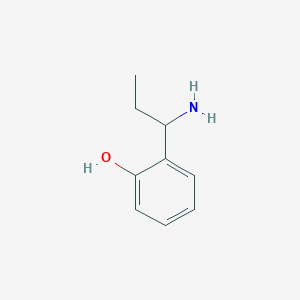

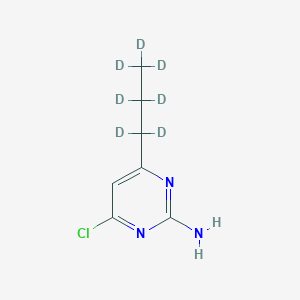
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
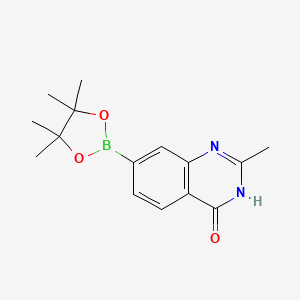

![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
